molecular formula C25H18ClN5O4 B15213336 N-(2-(3-Chloro-4-methylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide

N-(2-(3-Chloro-4-methylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide

Cat. No.: B15213336
M. Wt: 487.9 g/mol
InChI Key: PKFVTUGTAVRIKD-UHFFFAOYSA-N
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Description

This compound is a heterocyclic carboxamide featuring a benzotriazole core substituted with a 3-chloro-4-methylphenyl group at the 2-position and a furan-2-carboxamide moiety at the 5-position. The furan ring is further substituted with a 2-methyl-4-nitrophenyl group. The nitro group at the 4-position of the phenyl ring on the furan moiety introduces strong electron-withdrawing effects, which may influence reactivity and binding interactions in biological systems.

Properties

Molecular Formula

C25H18ClN5O4

Molecular Weight

487.9 g/mol

IUPAC Name

N-[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide

InChI

InChI=1S/C25H18ClN5O4/c1-14-3-5-17(13-20(14)26)30-28-21-8-4-16(12-22(21)29-30)27-25(32)24-10-9-23(35-24)19-7-6-18(31(33)34)11-15(19)2/h3-13H,1-2H3,(H,27,32)

InChI Key

PKFVTUGTAVRIKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-Chloro-4-methylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and a substituted benzaldehyde.

    Formation of the Furan Ring: The furan ring can be constructed via a cyclization reaction involving a suitable dicarbonyl compound and a substituted phenylhydrazine.

    Coupling Reactions: The triazole and furan rings are then coupled together using a suitable coupling reagent, such as a carbodiimide, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-Chloro-4-methylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Corresponding oxides.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-(3-Chloro-4-methylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Chemical Research: It serves as a model compound for studying the reactivity and stability of triazole and furan derivatives.

Mechanism of Action

The mechanism of action of N-(2-(3-Chloro-4-methylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring is known to interact with metal ions, which can play a role in its biological activity. Additionally, the nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Functional Implications Reference
Target Compound Benzotriazole + Furan - 3-Chloro-4-methylphenyl (benzotriazole)
- 2-Methyl-4-nitrophenyl (furan)
Enhanced electron withdrawal (nitro group), potential for agrochemical/pharmaceutical use
N-[3-(1,3-Benzoxazol-2-yl)-4-chlorophenyl]-5-(2-nitrophenyl)furan-2-carboxamide Benzoxazole + Furan - 4-Chlorophenyl (benzoxazole)
- 2-Nitrophenyl (furan)
Benzoxazole core may reduce metabolic stability compared to benzotriazole
5-(2-Chlorophenyl)-N-phenyl-2-furancarboxamide Furan - 2-Chlorophenyl (furan)
- Phenyl (amide)
Simpler structure; lacks heteroaromatic core, limiting multi-target interactions
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) Cyclopropane + Tetrahydrofuran - 3-Chlorophenyl
- Tetrahydrofuran
Agricultural fungicide; tetrahydrofuran improves solubility
5-(2-Chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide Benzoxazole + Furan - 2-Chlorophenyl (furan)
- Methylbenzoxazole
Methyl groups may enhance lipophilicity and membrane penetration

Key Observations :

Heterocyclic Core Variations :

  • The benzotriazole core in the target compound differs from benzoxazole (e.g., ) and pyrimidine () analogs. Benzotriazole’s higher aromaticity and resistance to oxidation may improve stability in biological environments compared to benzoxazole .
  • Compounds with simpler furan cores (e.g., ) lack the multi-ring systems necessary for complex target interactions, limiting their utility in advanced applications.

Substituent Effects: Nitro vs. In contrast, chloro or methyl substituents (e.g., ) prioritize lipophilicity and passive diffusion . Positional Isomerism: The 2-methyl-4-nitrophenyl group on the furan ring (target compound) contrasts with 2-nitrophenyl () or 3-chlorophenyl () substituents. Meta- and para-substitutions may alter steric hindrance and molecular dipole moments.

However, the nitro group may introduce toxicity concerns absent in methyl- or chloro-substituted analogs . Benzotriazole derivatives are less common in pesticide registries compared to benzoxazoles (e.g., flutolanil, ), indicating a niche for novel bioactivity exploration .

Research Findings and Data Gaps

  • Synthesis : While methods for analogous furan-carboxamides (e.g., ) involve coupling reactions between acid chlorides and amines, the target compound’s benzotriazole core likely requires specialized triazole-forming steps, such as cyclization of diazo intermediates .
  • Bioactivity : Direct studies on the compound are absent; inferences are drawn from structural analogs. For example, nitro-containing pesticides () often exhibit redox-mediated mechanisms, which may apply here .

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